molecular formula C7H10O3 B6250502 2-oxabicyclo[2.2.1]heptane-3-carboxylic acid CAS No. 2168525-36-6

2-oxabicyclo[2.2.1]heptane-3-carboxylic acid

Cat. No.: B6250502
CAS No.: 2168525-36-6
M. Wt: 142.15 g/mol
InChI Key: KRCHMJFNEXQNMX-UHFFFAOYSA-N
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Description

Historical Perspectives on the Synthesis and Study of Bicyclic Ether Carboxylic Acids

The development of synthetic methods for cyclic ethers and carboxylic acids has a rich history, laying the groundwork for the eventual synthesis of more complex structures like bicyclic ether carboxylic acids. Early methods for cyclic ether synthesis often relied on intramolecular nucleophilic substitution reactions. nih.gov The synthesis of carboxylic acids has been a fundamental pursuit in organic chemistry, with classic reactions providing the initial tools for their creation.

Over time, more sophisticated strategies emerged for the construction of cyclic and bicyclic systems. The Diels-Alder reaction, for instance, became a powerful tool for forming six-membered rings, which could then be further elaborated into bicyclic structures. nih.gov The development of methods for the stereocontrolled synthesis of these molecules has been a significant area of research, as the biological activity of many compounds is highly dependent on their three-dimensional structure. The synthesis of various substituted bicyclo[2.2.1]heptane derivatives, for example, has been a subject of study for decades, highlighting the enduring interest in this structural motif. acs.org The synthesis of bicyclic ethers, specifically, has been achieved through various means, including acid-catalyzed ring-opening cyclization of tetrahydropyranyl ether derivatives. rsc.org These historical advancements in synthetic methodology have been crucial for accessing complex molecules like 2-oxabicyclo[2.2.1]heptane-3-carboxylic acid and its derivatives.

Structural Features and Nomenclature of this compound

The structure of this compound is defined by a bridged bicyclic system. This framework, also known as an oxanorbornane system, consists of a six-membered ring bridged by an oxygen atom, creating a five-membered and a six-membered ring that share two bridgehead carbons. wikipedia.orgopenochem.org The carboxylic acid group is attached at the 3-position of this bicyclic structure.

The systematic naming of such compounds follows the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules for bicyclic molecules. wikipedia.orgvedantu.com The prefix "bicyclo" indicates a molecule with two rings sharing two or more atoms. openochem.org The numbers in the brackets, [2.2.1], denote the number of atoms in each of the three bridges connecting the two bridgehead carbons, listed in descending order. vedantu.comyoutube.com The parent alkane name is determined by the total number of atoms in the bicyclic system; in this case, "heptane" for the seven-atom framework. openochem.org The prefix "2-oxa" specifies that the carbon at the second position of the bicyclic system is replaced by an oxygen atom. nih.gov Finally, "-3-carboxylic acid" indicates the presence of a carboxyl group at the third position.

The stereochemistry of the 2-oxabicyclo[2.2.1]heptane system is complex, with multiple stereogenic centers. This gives rise to various possible stereoisomers, each with a unique three-dimensional arrangement of atoms. The specific spatial orientation of the carboxylic acid group and other substituents is crucial for the molecule's chemical reactivity and its potential biological activity.

Key Structural and Chemical Data for this compound
PropertyValue
Molecular FormulaC7H10O3
Systematic IUPAC NameThis compound
Core Bicyclic SystemBicyclo[2.2.1]heptane
HeteroatomOxygen at position 2
Functional GroupCarboxylic acid at position 3

Significance of this compound in Organic Synthesis and Methodology Development

The 2-oxabicyclo[2.2.1]heptane framework, including its carboxylic acid derivatives, is a valuable scaffold in organic synthesis due to its rigid conformation and defined stereochemistry. These characteristics make it an excellent starting material for the synthesis of a wide range of complex and biologically active molecules.

Derivatives of this bicyclic system have been utilized as key intermediates in the total synthesis of natural products and pharmaceuticals. For example, the closely related 7-oxabicyclo[2.2.1]heptane system has been employed in the synthesis of A2a receptor antagonists and as a precursor for substrates in ring-opening metathesis polymerization (ROMP). researchgate.net Furthermore, transformations of nitrohexofuranoses can lead to the formation of 2-oxabicyclo[2.2.1]heptane derivatives, which serve as intermediates in the synthesis of carbocyclic β-amino acids and cyclopentylamines with potential glycosidase inhibition properties. nih.govacs.orgresearchgate.net

The development of new synthetic methodologies has also been advanced through the use of this structural motif. Research has focused on the stereocontrolled synthesis of highly substituted 1-aza-7-oxabicyclo[2.2.1]heptanes, which are precursors to complex 4-hydroxypiperidines found in many alkaloids. nih.gov Additionally, the reactivity of the anhydride (B1165640) in the related 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride (norcantharidin) has been exploited to create carboxylic acid derivatives as potential selective inhibitors of protein phosphatase 5 (PP5), which has implications for cancer therapy. mdpi.com The synthesis of various derivatives has been explored, including those with applications in herbicide chemistry and as potential therapeutics for reversing temozolomide (B1682018) resistance in glioblastoma. nih.govnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2168525-36-6

Molecular Formula

C7H10O3

Molecular Weight

142.15 g/mol

IUPAC Name

2-oxabicyclo[2.2.1]heptane-3-carboxylic acid

InChI

InChI=1S/C7H10O3/c8-7(9)6-4-1-2-5(3-4)10-6/h4-6H,1-3H2,(H,8,9)

InChI Key

KRCHMJFNEXQNMX-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1C(O2)C(=O)O

Purity

95

Origin of Product

United States

Synthetic Methodologies for 2 Oxabicyclo 2.2.1 Heptane 3 Carboxylic Acid and Its Derivatives

Retrosynthetic Analysis and Key Disconnections for the 2-oxabicyclo[2.2.1]heptane Scaffold

A retrosynthetic analysis of the 2-oxabicyclo[2.2.1]heptane scaffold reveals several key disconnections that form the basis for the majority of synthetic strategies. The most logical and widely employed disconnection is across the C1-C6 and C4-C5 bonds, which corresponds to an intermolecular [4+2] cycloaddition, or Diels-Alder reaction. In this approach, the furan (B31954) ring system is a common precursor for the diene component, while a variety of activated alkenes serve as the dienophile.

Another significant disconnection can be envisioned through an intramolecular cyclization. This involves breaking one of the single bonds within the bicyclic framework, typically between the oxygen atom and a carbon atom (C1 or C4) or between two carbon atoms (e.g., C3-C4 or C5-C6). This leads to a substituted five-membered ring precursor, such as a tetrahydrofuran, bearing a side chain that can undergo cyclization to form the bridged system.

Finally, rearrangement reactions offer a less common but powerful approach. In this case, the retrosynthetic disconnection would involve a transformation from a different bicyclic or polycyclic system into the desired 2-oxabicyclo[2.2.1]heptane core.

Approaches to the Synthesis of the 2-oxabicyclo[2.2.1]heptane Core

Intramolecular cyclization provides a powerful method for the construction of the 2-oxabicyclo[2.2.1]heptane ring system from acyclic or monocyclic precursors. These strategies often offer excellent control over stereochemistry.

One notable approach involves the intramolecular cyclization of radicals. For instance, radicals generated from β-substituted tetrahydrofurans can cyclize onto a suitably positioned alkene function attached to the α'-position of the heterocycle, yielding the 2-oxabicyclo[2.2.1]heptane core in good to excellent yields. rsc.org Another strategy transforms nitrohexofuranoses into cyclopentylamines via an intramolecular cyclization that proceeds through a 2-oxabicyclo[2.2.1]heptane derivative. nih.govresearchgate.net This method has been applied to the total synthesis of carbocyclic β-amino acids. nih.gov

A convergent and stereodivergent pathway to highly substituted 1-aza-7-oxabicyclo[2.2.1]heptanes has been described, which involves the intramolecular annulation of homoallylic nitrones. nih.gov This process can be controlled to deliver distinct heterocyclic skeletons with high stereoselection. nih.gov The synthesis of the alkaloid (−)-205B also utilizes a highly stereoselective intramolecular [3+2] annulation of an intermediate homoallylic nitrone to generate the 1-aza-7-oxabicyclo[2.2.1]heptane core. nih.gov

Precursor TypeCyclization MethodKey Features
β-substituted tetrahydrofurans with α'-alkeneRadical cyclizationGood to excellent yields. rsc.org
NitrohexofuranosesIntramolecular cyclizationLeads to cyclopentylamines. nih.govresearchgate.net
Homoallylic nitrones[3+2] AnnulationStereodivergent synthesis of aza-analogs. nih.gov

The Diels-Alder reaction is the most common and versatile method for the synthesis of the 7-oxabicyclo[2.2.1]heptane ring system. researchgate.net This [4+2] cycloaddition typically involves the reaction of a furan derivative (the diene) with an olefinic or acetylenic dienophile. researchgate.net

The reaction of furan with various dienophiles has been extensively studied. For example, the addition of fumaryl (B14642384) chloride to furan, followed by hydrolysis and bromolactonisation, yields a bromo-lactone acid that serves as a precursor for other derivatives. rsc.org A highly regioselective Diels-Alder reaction between 2-methylfuran (B129897) and methyl-3-bromopropiolate is the first step in an efficient synthesis of 1-methyl-3-oxo-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid methyl ester. mdpi.comnih.gov

Electron-rich furans, such as 3-alkoxyfurans, react with a variety of dienophiles, including N-substituted maleimides, under mild conditions to generate 7-oxabicyclo[2.2.1]heptane derivatives. nih.gov This reaction provides a general route to endo-cantharimides. nih.gov The reaction between 1,3-cyclohexadiene (B119728) and dimethyl 7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate has been studied under various conditions, including high pressure, to yield Diels-Alder adducts. acgpubs.org

A triethylamine-promoted cycloaddition reaction of phenacylmalononitriles and chalcone (B49325) o-enolates in ethanol (B145695) at room temperature affords functionalized 2-oxabicyclo[2.2.1]heptane derivatives in satisfactory yields and with high diastereoselectivity. rsc.org

DieneDienophileProduct
FuranFumaryl chlorideBromo-lactone acid precursor. rsc.org
2-MethylfuranMethyl-3-bromopropiolate1-Methyl-3-oxo-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid methyl ester. mdpi.comnih.gov
3-AlkoxyfuransN-substituted maleimidesendo-Cantharimides. nih.gov
FuranMaleic anhydride (B1165640)Tricyclic lactone-carboxylic acids via subsequent intramolecular reaction. oup.com

While less common than cycloaddition or cyclization, rearrangement reactions can be a powerful tool for constructing the 2-oxabicyclo[2.2.1]heptane scaffold. An Al-catalyzed domino skeletal rearrangement process can transform bis-epoxy alcohol substrates into 3,5-anhydro furanose mimics, which are structurally related to the 2-oxabicyclo[2.2.1]heptane system. nih.gov

Ring-rearrangement metathesis (RRM) of 7-oxabicyclo[2.2.1]heptene derivatives has been used in the synthesis of natural products. researchgate.net This involves a domino process of ring-opening metathesis (ROM) followed by ring-closing metathesis (RCM) or cross metathesis (CM). researchgate.net A gold(I)-catalyzed cycloisomerization of alkynediols followed by a sequential semi-pinacol-type 1,2-alkyl migration provides a highly regio- and stereoselective method to construct a broad range of 7-oxabicyclo[2.2.1]heptanes. researchgate.net This methodology was successfully applied to the asymmetric total synthesis of farnesiferol C. researchgate.net

Stereoselective Synthesis of 2-oxabicyclo[2.2.1]heptane-3-carboxylic acid and its Enantiomers

The development of stereoselective methods for the synthesis of this compound and its derivatives is crucial for their application in medicinal chemistry and as chiral building blocks.

Chiral auxiliaries are widely used to induce stereoselectivity in the synthesis of the 2-oxabicyclo[2.2.1]heptane core. The use of chiral α,β-unsaturated acyclic N-acyloxazolidinones and N-enoylsultams in Diels-Alder reactions and various conjugate additions is a well-documented strategy for creating new stereogenic centers. nih.gov For instance, a conjugate hydride reduction of a heterocyclic α,β-unsaturated chiral N-acyloxazolidinone followed by asymmetric protonation of the resulting enolate provides an attractive synthetic approach to optically active heterocycles. nih.gov

In the synthesis of 3-amino-5-arylcyclopentane 1-carboxylic acids, a classic Pd-catalyzed [3+2] cycloaddition reaction onto a cinnamate (B1238496) bearing an Evans chiral auxiliary was employed. thieme-connect.com The resulting methylenecyclopentane (B75326) cycloadducts with an (S)-oxazolidinone containing carboxamide group were separated chromatographically in enantiomerically pure form. thieme-connect.com

An asymmetric Diels-Alder reaction of (S)-3-(2-pyridylsulphinyl)acrylate with furan proceeds with high diastereoselectivity to give 3-(2-pyridylsulphinyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylate, which can be further transformed into sugar derivatives. rsc.org

Chiral AuxiliaryReaction TypeKey Outcome
N-acyloxazolidinonesConjugate hydride reductionAsymmetric protonation of the enolate. nih.gov
Evans chiral auxiliaryPd-catalyzed [3+2] cycloadditionEnantiomerically pure methylenecyclopentane cycloadducts. thieme-connect.com
(S)-3-(2-pyridylsulphinyl)acrylateAsymmetric Diels-Alder reactionHigh diastereoselectivity. rsc.org

Asymmetric Catalysis in the Formation of the Bicyclic System

The enantioselective synthesis of the 2-oxabicyclo[2.2.1]heptane framework is critical for its application in medicinal chemistry and materials science. Asymmetric catalysis offers a powerful tool to achieve high levels of stereocontrol, often through metal- or organo-catalyzed reactions. While direct asymmetric synthesis of this compound is not extensively detailed, analogous strategies from related aza-bicyclic systems provide significant insight. nih.govresearchgate.net

One prominent approach involves the asymmetric intramolecular hetero-Diels-Alder reaction. Chiral Lewis acids can be employed to catalyze the cycloaddition between a furan derivative and an activated dienophile, thereby establishing the bicyclic core and controlling the stereochemistry at multiple centers simultaneously. Another effective method is the chiral Brønsted acid-catalyzed ring-opening of meso-epoxides, which has been successfully applied to the synthesis of related 2-azabicyclo[2.2.1]heptanes and demonstrates potential for the oxygen-containing analogue. researchgate.net This strategy allows for the creation of functionalized bicyclic systems with excellent enantioselectivities.

Table 1: Asymmetric Catalytic Strategies for Bicyclic Systems
Catalytic MethodCatalyst TypeKey TransformationPotential Application
Asymmetric Diels-AlderChiral Lewis Acid[4+2] CycloadditionFormation of the core 2-oxabicyclo[2.2.1]heptane ring
Meso-Epoxide Ring-OpeningChiral Phosphoric Acid (Brønsted Acid)Desymmetrization of symmetrical epoxidesEnantioselective synthesis of functionalized bicyclic precursors researchgate.net
Palladium-Catalyzed CyclizationChiral Pd-ComplexIntramolecular cyclization of acyclic precursorsConstruction of the bicyclic system with defined stereochemistry

Enzymatic Resolutions and Biotransformations

Enzymatic methods provide a highly selective and environmentally benign alternative for obtaining enantiomerically pure this compound and its derivatives. acs.org These techniques typically involve kinetic resolution, where an enzyme selectively reacts with one enantiomer of a racemic mixture, allowing for the separation of both enantiomers. nih.gov

Lipases are particularly effective for this purpose. researchgate.net The kinetic resolution of a racemic ester of this compound can be achieved through enantioselective hydrolysis catalyzed by a lipase (B570770), such as Candida antarctica lipase B (CAL-B) or lipase A from Candida antarctica. researchgate.netresearchgate.net In this process, the enzyme selectively hydrolyzes one enantiomer of the ester to the corresponding carboxylic acid, leaving the other enantiomeric ester unreacted. These two compounds can then be separated. Conversely, enantioselective esterification of the racemic acid can also be performed. researchgate.net

Biotransformations can also be used to introduce functionality onto the bicyclic scaffold. For instance, hydroxylating enzymes like cytochrome P450 monooxygenases can introduce hydroxyl groups at specific positions on the ring system with high regio- and stereoselectivity. rsc.org

Table 2: Enzymatic Methods for Enantiomeric Enrichment
Enzymatic MethodEnzyme ClassExample EnzymeTransformation
Kinetic ResolutionLipaseCandida antarctica Lipase A/BEnantioselective hydrolysis of a racemic ester or esterification of a racemic acid researchgate.netresearchgate.net
Kinetic ResolutionEsterasePorcine Pancreatic Lipase (PPL)Selective hydrolysis of one ester enantiomer
BiotransformationMonooxygenaseCytochrome P450Regio- and stereoselective hydroxylation of the bicyclic ring rsc.org

Derivatization Strategies for the Carboxylic Acid Functionality

The carboxylic acid group is a versatile handle for further chemical modification, allowing for the synthesis of a wide array of derivatives with diverse properties.

Esterification and Amide Bond Formation

Standard organic chemistry methods are readily applicable for the conversion of the carboxylic acid to esters and amides. libretexts.org Esterification can be achieved through Fischer esterification, reacting the carboxylic acid with an alcohol under acidic catalysis. google.com Alternatively, for more sensitive substrates, the acid can be converted to an acyl chloride using reagents like oxalyl chloride or thionyl chloride, followed by reaction with an alcohol. google.com

Amide bond formation typically requires activation of the carboxylic acid. researchgate.netmdpi.com Common coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are used to form an active intermediate that readily reacts with a primary or secondary amine to yield the corresponding amide. Another approach is the formation of a mixed anhydride using an alkyl chloroformate, which then reacts with the amine. google.com

Reduction and Oxidation Reactions of the Carboxyl Group

The carboxyl group can undergo both reduction and oxidation to yield different functionalities.

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, (2-oxabicyclo[2.2.1]heptan-3-yl)methanol. This transformation requires strong reducing agents. Lithium aluminum hydride (LiAlH₄) is highly effective for this purpose, rapidly reducing the carboxyl group. libretexts.org Diborane (B₂H₆) is another suitable reagent that achieves the same conversion. libretexts.org Weaker reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not capable of reducing carboxylic acids. libretexts.org

Oxidation: The carboxyl group is already in a high oxidation state. Further oxidation typically leads to decarboxylation, where the carboxyl group is lost as carbon dioxide (CO₂). libretexts.org The Hunsdiecker reaction, for example, involves the conversion of the silver salt of the carboxylic acid to an organohalide with the loss of CO₂, representing an oxidative decarboxylation process. libretexts.org

Synthesis of Substituted this compound Analogues

The synthesis of analogues with modifications on the core structure is essential for exploring structure-activity relationships in various applications.

Modifications at the Bicyclic Ring System

Substituents can be introduced onto the bicyclic framework through several synthetic strategies. One of the most direct methods is to use substituted starting materials in the initial cycloaddition reaction that forms the ring system. rsc.org For example, a substituted furan or a substituted dienophile in a Diels-Alder reaction will result in a correspondingly substituted 2-oxabicyclo[2.2.1]heptane core.

Alternatively, functionalization of the pre-formed bicyclic system can be achieved. If the synthesis starts from an unsaturated precursor, such as a 2-oxabicyclo[2.2.1]hept-5-ene derivative, the double bond provides a handle for various transformations. It can be subjected to dihydroxylation, epoxidation, hydrogenation, or halogenation to introduce new functional groups and stereocenters onto the bicyclic scaffold. These functionalized intermediates can then be carried forward to the desired carboxylic acid analogues. nih.govgoogle.com

Introduction of Functionalities at the Carboxylic Acid Position

The carboxylic acid group of this compound is a gateway to a variety of derivatives, primarily through the formation of esters and amides. These transformations are fundamental in altering the compound's physicochemical properties, such as solubility, lipophilicity, and potential for biological interactions.

Esterification:

Esterification is a common strategy to modify the carboxylic acid. Standard methods, such as Fischer esterification using an alcohol in the presence of a catalytic amount of strong acid (e.g., sulfuric acid or hydrochloric acid), can be employed. For more sensitive substrates or to achieve higher yields under milder conditions, coupling agents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used to activate the carboxylic acid for reaction with an alcohol.

An alternative approach to ester formation involves the initial conversion of the carboxylic acid to a more reactive acyl chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride readily reacts with a wide range of alcohols, including sterically hindered ones, to afford the corresponding esters in high yields.

Amide Bond Formation:

The synthesis of amides from this compound is crucial for introducing nitrogen-containing functional groups and for building larger molecular architectures, such as peptidomimetics. libretexts.org Similar to esterification, the use of coupling agents is a prevalent method for amide bond formation. libretexts.org Reagents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOBt (hydroxybenzotriazole) are effective in promoting the reaction between the carboxylic acid and a primary or secondary amine, typically in an inert solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF). researchgate.net

Direct condensation of the carboxylic acid with an amine is generally not feasible without high temperatures, which can be detrimental to the bicyclic core. libretexts.org Therefore, activation of the carboxylic acid is a key step. The table below summarizes common methods for the formation of esters and amides from a generic carboxylic acid, which are applicable to this compound.

Table 1: Representative Methods for Carboxylic Acid Functionalization

Derivative Reagents and Conditions Typical Yield (%) Notes
Methyl Ester CH₃OH, H₂SO₄ (cat.), reflux 70-90 Standard Fischer esterification.
tert-Butyl Ester Isobutylene, H₂SO₄ (cat.) or DCC, DMAP, t-BuOH 60-85 Useful for creating protected carboxylic acids.
Benzyl Ester Benzyl alcohol, DCC, DMAP 80-95 Benzyl group can be removed by hydrogenolysis.
N-propyl Amide n-Propylamine, HATU, DIPEA, DMF 85-98 High-yielding method for simple amides.
N-phenyl Amide Aniline, EDC, HOBt, DCM 80-95 Common for introducing aromatic moieties.
Morpholine Amide Morpholine, SOCl₂, then amine 75-90 Acyl chloride route is effective for less nucleophilic amines.

Yields are illustrative and can vary based on the specific substrate and reaction conditions.

Yield Optimization and Scalability Considerations in the Synthesis of this compound

The most common route to the 2-oxabicyclo[2.2.1]heptane core is through a Diels-Alder reaction. researchgate.net For the synthesis of the 3-carboxylic acid derivative, a suitable diene and dienophile must be chosen. The efficiency and scalability of this key cycloaddition step, as well as subsequent transformations, are critical for producing larger quantities of the target compound.

Diels-Alder Reaction Optimization:

The Diels-Alder reaction is a powerful tool for constructing cyclic systems. youtube.com However, the yield and stereoselectivity can be highly dependent on the reaction conditions. Key parameters to consider for optimization include:

Temperature and Pressure: Thermal Diels-Alder reactions often require elevated temperatures, which can sometimes lead to side reactions or decomposition. In some cases, high pressure can be used to increase the reaction rate and improve yields, particularly for sluggish reactions.

Catalysis: Lewis acids are known to catalyze Diels-Alder reactions, often leading to higher yields and improved stereoselectivity at lower temperatures. A variety of Lewis acids, from simple metal halides like zinc chloride to more complex organometallic catalysts, can be screened to find the optimal conditions.

Solvent: The choice of solvent can significantly impact the reaction rate and selectivity. nih.gov Polar solvents, including aqueous media, have been shown to accelerate certain Diels-Alder reactions due to the hydrophobic effect. nih.gov

Scalability Challenges and Solutions:

Transitioning a synthetic route from the laboratory bench to a larger scale presents several challenges:

Exothermic Reactions: The Diels-Alder reaction can be exothermic. On a large scale, efficient heat management is crucial to prevent runaway reactions and ensure product consistency. The use of jacketed reactors with precise temperature control is essential.

Reagent Addition and Mixing: The rate of reagent addition and efficient mixing become more critical on a larger scale to maintain homogeneity and control the reaction profile.

Work-up and Purification: The isolation and purification of the product can be a bottleneck in large-scale synthesis. Crystallization is often the preferred method for purification on a large scale as it can be more efficient and cost-effective than chromatography. Developing a robust crystallization procedure is a key aspect of process development.

Process Safety: A thorough safety assessment of all reaction steps is necessary before scaling up. This includes understanding the thermal stability of reactants, intermediates, and products, as well as potential hazards associated with the reagents and solvents used.

The table below outlines some common challenges in scaling up the synthesis of bicyclic compounds like this compound and potential solutions.

Table 2: Scalability Considerations and Potential Solutions

Challenge Potential Solution(s) Impact on Yield/Purity
Low Diels-Alder Yield Screening of Lewis acid catalysts; optimization of temperature, pressure, and solvent. Can significantly improve yield and reduce reaction time.
Poor Stereoselectivity Use of chiral catalysts or auxiliaries; optimization of reaction conditions. Crucial for obtaining the desired isomer and avoiding costly separation steps.
Difficult Purification Development of a crystallization protocol; use of alternative separation techniques like fractional distillation if applicable. Improves process efficiency and reduces solvent waste compared to chromatography.
Thermal Runaway Slow, controlled addition of reagents; use of a well-controlled reactor cooling system. Enhances safety and prevents product degradation.
By-product Formation Fine-tuning of reaction stoichiometry and conditions; investigation of alternative synthetic routes. Increases purity of the crude product, simplifying purification.

Mechanistic Investigations of Reactions Involving 2 Oxabicyclo 2.2.1 Heptane 3 Carboxylic Acid

Reaction Pathways for the Formation of the 2-oxabicyclo[2.2.1]heptane Core

The formation of the 2-oxabicyclo[2.2.1]heptane core typically proceeds through an intramolecular Diels-Alder reaction of a substituted furan (B31954) tethered to a dienophile. This cycloaddition is a powerful method for the construction of this bicyclic system in a stereocontrolled manner.

Detailed Kinetic and Thermodynamic Studies

While specific kinetic and thermodynamic data for the formation of 2-oxabicyclo[2.2.1]heptane-3-carboxylic acid are not extensively documented, studies on analogous intramolecular furan Diels-Alder (IMDAF) reactions provide valuable insights into the factors governing these transformations. The interplay between kinetics and thermodynamics is a critical aspect of these reactions. nih.gov

Generally, the Diels-Alder reaction is favored at lower temperatures from a thermodynamic standpoint due to its negative enthalpy of activation, but the rate of reaction is often slow. Conversely, higher temperatures increase the reaction rate but can also promote the retro-Diels-Alder reaction, shifting the equilibrium back to the starting materials. Computational studies on the Diels-Alder reaction between furan and maleic anhydride (B1165640), a related intermolecular process, have shown that furan is less reactive and less endo-selective compared to cyclopentadiene. rsc.org This lower reactivity is attributed to a less stabilizing interaction between the reactants during the transformation. rsc.org

Substituents on both the furan ring and the dienophile can significantly impact the kinetics and thermodynamics. Halogen substitution on the dienophile in IMDAF reactions has been found to slow down the reaction and make it less thermodynamically favorable. rsc.org However, strategic halogenation of the furan ring can counteract this effect. rsc.org

Interactive Data Table: Calculated Thermodynamic Parameters for Analogous Furan Diels-Alder Reactions

DieneDienophileΔH (kcal/mol)ΔG (kcal/mol)Reference
FuranMaleic Anhydride-15.2-2.5 rsc.org
2-Methylfuran (B129897)Maleic Anhydride-16.8-4.1 nih.gov
FuranAcrylonitrile (B1666552)-14.5-1.8 nih.gov

Note: This data is for analogous intermolecular reactions and serves to illustrate the general thermodynamic parameters. The values for the intramolecular formation of this compound would be influenced by the nature of the tether connecting the diene and dienophile.

Transition State Analysis and Reaction Intermediates

The stereochemical outcome of the intramolecular Diels-Alder reaction is determined by the geometry of the transition state. For the formation of the 2-oxabicyclo[2.2.1]heptane core, a concerted, asynchronous transition state is generally proposed. acs.org Computational studies on related systems have been instrumental in elucidating the nature of these transition states. rsc.orgrsc.org

The endo/exo selectivity of the cycloaddition is a key factor. In many Diels-Alder reactions, the endo product is kinetically favored due to secondary orbital interactions, but the exo product is often the thermodynamically more stable isomer. nih.gov For intramolecular reactions, the length and flexibility of the tether connecting the furan and the dienophile play a crucial role in dictating the facial selectivity and the preferred transition state geometry.

DFT calculations have been used to model the transition states and rationalize the observed stereoselectivities. rsc.org These studies suggest that the viability of these reactions is controlled by a combination of stabilizing positive charge in the transition state and product, steric effects, and dipolar interactions, while frontier orbital effects may play a less dominant role. rsc.org

Interactive Data Table: Calculated Activation Barriers for Analogous Furan Diels-Alder Reactions

DieneDienophilePathwayΔG‡ (kcal/mol)Reference
FuranMaleic Anhydrideendo23.9 rsc.org
FuranMaleic Anhydrideexo24.3 rsc.org
CyclopentadieneMaleic Anhydrideendo18.6 rsc.org

Note: This data is for analogous intermolecular reactions. The activation barriers for the intramolecular formation of this compound will be influenced by the entropic advantage of the intramolecular process.

Reactivity of the Carboxylic Acid Group in the Bicyclic Environment

The carboxylic acid group at the C-3 position of the 2-oxabicyclo[2.2.1]heptane scaffold is situated in a sterically hindered environment, which influences its reactivity in common transformations such as esterification and amidation.

Mechanisms of Esterification and Amidation

Esterification: The Fischer esterification, involving the reaction of the carboxylic acid with an alcohol under acidic catalysis, is a common method for ester formation. The mechanism proceeds through protonation of the carbonyl oxygen, followed by nucleophilic attack of the alcohol to form a tetrahedral intermediate. Subsequent proton transfer and elimination of water yield the ester.

Due to the steric hindrance around the carboxylic acid group in this compound, the rate of esterification can be significantly slower compared to unhindered carboxylic acids. quora.com The approach of the alcohol nucleophile to the carbonyl carbon is impeded by the bicyclic framework. To overcome this, more reactive acylating agents, such as acyl chlorides or the use of coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) with a nucleophilic catalyst like 4-(dimethylamino)pyridine (DMAP), may be employed. Lewis acid catalysis has also been shown to be effective for the esterification of sterically hindered carboxylic acids. rug.nl

Amidation: The direct amidation of carboxylic acids with amines is generally thermodynamically unfavorable at ambient temperatures due to the formation of a stable ammonium (B1175870) carboxylate salt. nih.gov Therefore, activating agents are typically required. The mechanism often involves the conversion of the carboxylic acid into a more reactive species, such as an activated ester or an acyl chloride, which is then susceptible to nucleophilic attack by the amine.

For sterically demanding carboxylic acids like the title compound, catalytic methods employing boronic acids or other catalysts that can operate under milder conditions are of particular interest. catalyticamidation.infoucl.ac.uk Mechanistic studies on boron-catalyzed amidation suggest the involvement of dimeric B-X-B motifs that activate the carboxylic acid and facilitate the delivery of the amine nucleophile. nih.gov

Decarboxylation Pathways

The decarboxylation of carboxylic acids involves the loss of carbon dioxide. For simple alkanoic acids, this process typically requires harsh conditions. However, the stability of the resulting carbanion or carbocation intermediate can significantly influence the ease of decarboxylation.

In the case of this compound, the carboxyl group is attached to a bridgehead-like carbon. Decarboxylation via a mechanism that would lead to a double bond at the bridgehead position (violating Bredt's rule) is highly unfavorable and would require very high temperatures. stackexchange.comwordpress.com For instance, β-keto acids with a bridgehead carboxyl group are resistant to decarboxylation under normal conditions because the mechanism involves the formation of a bridgehead enol. stackexchange.com

Alternative decarboxylation pathways for bridgehead carboxylic acids often involve radical intermediates. stackexchange.com For example, oxidative decarboxylation methods can be employed. The mechanism of decarboxylation of bicyclic acids by lead tetraacetate has been shown to proceed through both carbonium ion and non-carbonium ion pathways, with the latter involving organolead intermediates that can lead to products with retention of stereochemistry. ucl.ac.uk

Ring-Opening and Rearrangement Reactions of the 2-oxabicyclo[2.2.1]heptane Scaffold

The strained nature of the 2-oxabicyclo[2.2.1]heptane ring system makes it susceptible to ring-opening and rearrangement reactions under both acidic and basic conditions. The presence of the carboxylic acid group at C-3 can influence the regioselectivity and stereoselectivity of these transformations.

Acid-catalyzed ring-opening of related 3-aza-2-oxabicyclo[2.2.1]heptene systems with alcohol nucleophiles has been shown to proceed via an SN2-like mechanism, leading to cleavage of the C-O bond. rsc.orgcatalyticamidation.info A similar pathway can be envisioned for this compound, where protonation of the bridge oxygen would be followed by nucleophilic attack at one of the bridgehead carbons, leading to a substituted cyclohexane (B81311) derivative.

Wagner-Meerwein rearrangements are also common in bicyclo[2.2.1]heptane systems, particularly when carbocationic intermediates are formed. mychemblog.com In the context of the title compound, acid-catalyzed reactions could potentially lead to the formation of a carbocation at a bridgehead or adjacent position, which could then undergo rearrangement to a more stable carbocation, ultimately leading to a rearranged product.

Base-catalyzed rearrangements are also possible. For instance, treatment of related 7-oxabicyclo[2.2.1]heptane derivatives with base can induce skeletal rearrangements. The specific outcome of these reactions would be highly dependent on the nature of the base, the solvent, and the temperature.

Acid-Catalyzed Ring-Opening Mechanisms

The ether linkage in the 2-oxabicyclo[2.2.1]heptane system is susceptible to cleavage under acidic conditions. The mechanism typically involves the protonation of the bridge oxygen atom, which activates the C-O bonds towards nucleophilic attack. This process is often driven by the release of ring strain.

Research on analogous systems, such as cyclopropanated 3-aza-2-oxabicyclo[2.2.1]alkenes, provides insight into these mechanisms. In these cases, acid-catalyzed ring-opening with alcohol nucleophiles leads to the cleavage of the C–O bond rather than the N–O bond. nih.gov A variety of acid catalysts have been explored for these transformations. Studies found that pyridinium (B92312) toluenesulfonate (B8598656) in methanol (B129727) provided the best yields for the ring-opening reactions of these related bicyclic compounds. nih.govdoaj.org The reaction can be successfully applied to a range of primary, secondary, and tertiary alcohol nucleophiles. doaj.orgbeilstein-journals.org

The general mechanism is believed to proceed via an SN2-like pathway. After the initial protonation of the ether oxygen, the nucleophile (an alcohol in this case) attacks one of the bridgehead carbons, leading to the inversion of stereochemistry at that center. This pathway is favored over an SN1-like mechanism, which would proceed through a carbocation intermediate and likely result in a mixture of stereoisomers. beilstein-journals.org X-ray crystallography of the resulting products has confirmed the stereochemical outcome consistent with an SN2 reaction. nih.govbeilstein-journals.org

Table 1: Acid Catalysts in Ring-Opening of 2-Oxabicyclo[2.2.1]heptane Analogs

CatalystNucleophileSubstrate TypeKey FindingReference(s)
Pyridinium p-toluenesulfonate (PPTS)MethanolCyclopropanated 3-aza-2-oxabicyclic alkeneGave the best yields for C-O bond cleavage. nih.govdoaj.org
Trifluoroacetic Acid (TFA)-2-aroyl-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acidInduced a stereospecific rearrangement to a different bicyclic system. sci-hub.se
Various Lewis Acids (e.g., AlCl₃)-7-oxabicyclo[2.2.1]hept-5-ene derivatives"Hard" Lewis acids can facilitate ring-opening to afford aromatic products. researchgate.net

Nucleophilic Attack on the Ether Bridge

Nucleophilic attack on the ether bridge of the 2-oxabicyclo[2.2.1]heptane system can be achieved using various reagents and catalysts, leading to synthetically useful ring-opened products. The regioselectivity and stereoselectivity of the attack are often controlled by the choice of catalyst and the nature of the nucleophile.

Transition metal catalysts have proven particularly effective in mediating these transformations. For instance, ruthenium catalysts can facilitate the nucleophilic ring-opening of related 3-aza-2-oxabicyclo[2.2.1]hept-5-ene systems with alcohols. nih.gov The choice between a neutral or a cationic ruthenium complex dictates the stereochemical outcome of the reaction. nih.gov Similarly, copper-catalyzed reactions of Grignard reagents with acylnitroso hetero Diels-Alder cycloadducts (3-aza-2-oxabicyclo[2.2.1]hept-5-enes) induce ring-opening to yield monocyclic hydroxamic acids with high regio- and stereoselectivity. nih.gov

Another example of nucleophilic attack is the ring-opening of the related 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride (norcantharidin) with an alcohol. mdpi.com In this reaction, a solution of N-[4-(hydroxymethyl)phenyl]acetamide, acting as the nucleophile, attacks one of the carbonyl groups of the anhydride in the presence of pyridine. This results in the opening of the anhydride ring to form a dicarboxylic acid monoester, demonstrating a facile method for functionalizing the bicyclic scaffold. mdpi.com

Strain-Directed Bridge Cleavage

The 2-oxabicyclo[2.2.1]heptane framework possesses significant inherent ring strain due to its bridged structure. This strain is a key thermodynamic driving force for reactions that involve the cleavage of the ether bridge, as ring-opening relieves this conformational stress. acs.org This principle of strain-directed bridge cleavage is a recurring theme in the chemistry of these bicyclic systems and their derivatives. acs.orgacs.org

The cleavage can be initiated by a variety of reagents and conditions, including acids, bases, and organometallic reagents. The relief of strain energy facilitates the breaking of the C1-O or C4-O bond. The specific bond that cleaves and the resulting stereochemistry are influenced by factors such as the substitution pattern on the bicyclic ring and the reaction conditions employed. This inherent reactivity makes oxabicyclo[2.2.1]heptane derivatives versatile precursors for the synthesis of highly substituted cyclopentane (B165970) and cyclohexane systems. researchgate.net

Influence of Stereochemistry on Reaction Outcomes and Selectivity

The stereochemistry of substituents on the 2-oxabicyclo[2.2.1]heptane ring plays a critical role in directing the course of its reactions. The distinction between exo and endo substituents can lead to vastly different product distributions and selectivities.

In acid-catalyzed ring-opening reactions of analogous systems, the stereochemistry of the product is directly determined by the mechanism of nucleophilic attack. The observation of products with inverted stereochemistry at the site of attack strongly supports an SN2-like mechanism, where the nucleophile approaches from the face opposite to the leaving ether bridge. nih.govbeilstein-journals.org This stereospecificity is a powerful tool in asymmetric synthesis.

The influence of stereochemistry is also evident in transition metal-catalyzed reactions. In the ruthenium-catalyzed ring-opening of a 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohols, the stereochemical outcome is dependent on the catalyst. A neutral ruthenium(II) catalyst yields the trans-1,2-ring opened product, while a cationic ruthenium(II) catalyst exclusively forms the cis-1,2-ring opened product. nih.gov This demonstrates that the ligand environment of the metal catalyst interacts differently with the substrate's stereoisomers to control the reaction pathway. Similarly, in ring-opening cross-metathesis (ROCM) reactions of exo- and endo-7-oxabicyclo[2.2.1]hept-5-ene derivatives, the substrate's stereochemistry influences the regioselectivity of the product formation. beilstein-journals.org

Table 2: Influence of Stereochemistry and Catalysis on Product Selectivity

Substrate/ConditionReaction TypeProduct StereochemistryKey FactorReference(s)
Cyclopropanated 3-aza-2-oxabicyclic alkene + Acid/AlcoholNucleophilic Ring-OpeningInversion of configurationSN2-like mechanism nih.govbeilstein-journals.org
3-Aza-2-oxabicyclo[2.2.1]hept-5-ene + Neutral Ru(II) catalyst/AlcoholNucleophilic Ring-Openingtrans-1,2 isomerCatalyst electronic state nih.gov
3-Aza-2-oxabicyclo[2.2.1]hept-5-ene + Cationic Ru(II) catalyst/AlcoholNucleophilic Ring-Openingcis-1,2 isomerCatalyst electronic state nih.gov
endo-2-Tosyl-7-oxanorborneneRing-Opening Cross MetathesisSingle regioisomer (1-2 type)Substrate stereochemistry beilstein-journals.org
exo-2-Tosyl-7-oxanorborneneRing-Opening Cross MetathesisMixture of regioisomers (1-2 and 1-3 type)Substrate stereochemistry beilstein-journals.org

Catalyst Design and Mechanistic Roles in Transformations of this compound

The design of catalysts is paramount for controlling the reactivity and selectivity of transformations involving the 2-oxabicyclo[2.2.1]heptane core. Catalysts can function as Lewis acids, Brønsted acids, or transition metal complexes, each playing a distinct mechanistic role. nih.govnih.govnih.gov

Brønsted and Lewis Acids: Simple acid catalysts, such as pyridinium p-toluenesulfonate (PPTS), function by protonating the ether oxygen, thereby activating the C-O bonds for nucleophilic cleavage. nih.gov Lewis acids, such as aluminum or zinc derivatives, can also coordinate to the ether oxygen to achieve a similar activation. researchgate.net In some cases, "hard" Lewis acids like AlCl₃ can promote more extensive rearrangements, leading to aromatization. researchgate.net

Transition Metal Catalysts: Transition metals offer more sophisticated catalytic cycles. Ruthenium complexes, for example, can activate the bicyclic system towards nucleophilic attack by alcohols. The mechanistic pathway, and thus the product's stereochemistry, is highly dependent on the catalyst's charge and coordination sphere. A neutral complex like Cp*RuCl(COD) is proposed to operate via a different mechanism than a cationic complex such as [CpRu(CH₃CN)₃]PF₆, leading to trans and cis products, respectively. nih.gov

Advanced Catalyst Systems: More intricate catalyst systems have been designed for specific transformations. An effective binary catalytic system comprising an aminotriphenolate Al(III) complex and a bromide salt has been developed for the synthesis of 2-oxabicyclo[2.2.1]heptanes from cyclic γ-epoxy-alcohols. nih.gov Mechanistic studies suggest that the Al(III) center acts as a Lewis acid, while the phenolate (B1203915) donors on the ligand engage in a proton-relay. This bifunctional catalysis enables a double-nucleophilic displacement at a carbon center, facilitating the ring-closing cascade to form the bicyclic ether with high diastereocontrol. nih.gov This exemplifies how modern catalyst design involves creating multifunctional systems that can orchestrate complex reaction sequences through precise mechanistic roles.

Table 3: Summary of Catalysts and Their Mechanistic Roles

Catalyst SystemCatalyst TypeTransformationMechanistic RoleReference(s)
Pyridinium p-toluenesulfonate (PPTS)Brønsted AcidAcid-catalyzed ring-openingProtonation and activation of the ether bridge. nih.govdoaj.org
Cp*RuCl(COD)Neutral Transition Metal ComplexNucleophilic ring-openingActivation of C-O bond, leading to trans products. nih.gov
[CpRu(CH₃CN)₃]PF₆Cationic Transition Metal ComplexNucleophilic ring-openingActivation of C-O bond, leading to cis products. nih.gov
Aminotriphenolate Al(III) / TBABLewis Acid / Co-catalystSynthesis of 2-oxabicyclo[2.2.1]heptanesLewis acid activation and ligand-assisted proton-relay. nih.gov
Copper Salts with Grignard ReagentsTransition Metal / OrganometallicNucleophilic ring-openingFormation of a reactive organocuprate species for selective attack. nih.gov

Stereochemical and Conformational Analysis of 2 Oxabicyclo 2.2.1 Heptane 3 Carboxylic Acid

Enantiomeric and Diastereomeric Forms of 2-oxabicyclo[2.2.1]heptane-3-carboxylic acid

The 2-oxabicyclo[2.2.1]heptane ring system contains three chiral centers at positions C1, C3, and C4. The presence of the carboxylic acid group at the C3 position leads to the formation of various stereoisomers. These isomers can be classified as enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images of each other).

The primary source of diastereomerism in this compound is the orientation of the carboxylic acid group relative to the oxygen bridge. The substituent at C3 can be oriented on the same side as the oxygen bridge (endo) or on the opposite side (exo). This results in two main diastereomeric forms: exo-2-oxabicyclo[2.2.1]heptane-3-carboxylic acid and endo-2-oxabicyclo[2.2.1]heptane-3-carboxylic acid. Each of these diastereomers exists as a pair of enantiomers.

The synthesis of these compounds, often proceeding through Diels-Alder reactions, can lead to mixtures of these diastereomers. researchgate.net For instance, the reaction between furan (B31954) and acrylonitrile (B1666552) produces a mixture of endo and exo diastereomers. researchgate.net The specific stereochemical outcome is highly dependent on the reaction conditions and substrates used. The separation of these isomers is often challenging but can be achieved through methods like enzymatic resolution. researchgate.net

Table 1: Major Stereoisomers of this compound
Diastereomeric FormEnantiomeric Pair 1Enantiomeric Pair 2Key Structural Feature
exo(1R,3S,4S)(1S,3R,4R)Carboxylic acid group is anti to the C7 oxygen bridge.
endo(1R,3R,4S)(1S,3S,4R)Carboxylic acid group is syn to the C7 oxygen bridge.

Conformational Preferences of the Bicyclic Ether Ring System

The 2-oxabicyclo[2.2.1]heptane skeleton is a highly rigid structure. nih.govnih.gov This rigidity significantly limits the conformational freedom of the molecule, forcing the five- and six-membered rings into specific puckered arrangements. In the context of nucleoside analogues, this ring system is often described as being "locked" in a conformation analogous to the North (N) conformation of a ribose sugar. nih.govnih.gov This North-like conformation is characterized by a C3'-endo/C2'-exo pucker. The inherent strain in the bicyclic system dictates this preferred geometry, minimizing torsional and angle strain.

Dynamic Conformational Processes

Due to the rigid nature of the bicyclic system, large-scale dynamic processes like ring-flipping are not possible. The primary dynamic process involves the rotation of the carboxylic acid group around the C3-C(OOH) single bond. The rotational barrier for this process is influenced by steric interactions with neighboring protons and potential intramolecular hydrogen bonding. Variable temperature NMR studies on related bicyclic systems can provide insight into the energetics of such rotational processes. However, the fundamental boat-like conformation of the six-membered ring and the envelope conformation of the five-membered rings within the bicyclic structure remain largely static.

Experimental Methodologies for Stereochemical Assignment and Conformational Elucidation

A combination of advanced spectroscopic and analytical techniques is employed to unambiguously determine the stereochemistry and conformation of this compound and its derivatives.

Advanced NMR Spectroscopy for Stereochemical Determination (e.g., NOESY, Coupling Constants)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the three-dimensional structure of these molecules in solution. clockss.org

Proton-Proton Coupling Constants (³JHH): The magnitude of the coupling constant between adjacent protons is dependent on the dihedral angle between them, as described by the Karplus equation. This relationship is invaluable for determining the relative stereochemistry. For example, a large coupling constant between H2 and H3 protons would suggest a cis relationship, while a smaller coupling constant would indicate a trans relationship. In the rigid 2-oxabicyclo[2.2.1]heptane system, specific coupling patterns are characteristic of exo and endo isomers. nih.govacs.org For instance, the absence of coupling between H1 and H6 is indicative of an (N)-like conformation. nih.gov

Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D NMR technique identifies protons that are close in space, regardless of whether they are connected through bonds. For this compound, a NOESY experiment can definitively establish the exo or endo configuration. A strong NOE correlation between the proton at C3 and the bridgehead protons (C1 and C4) on the same face of the molecule would confirm their cis relationship. Conversely, the absence of such a correlation, coupled with correlations to other protons, would indicate a trans relationship.

Table 2: Representative NMR Data for Stereochemical Assignment
NMR ParameterObservationStructural InterpretationReference
Coupling Constants (J-values)Small J1,6 and J5,6 values.Characteristic of the rigid (N)-like conformation of the ring system. acs.org
NOESYStrong NOE between H1 and H3.Indicates a cis orientation, helping to differentiate between diastereomers. researchgate.net
Long-Range CouplingW-type long-range coupling observed between specific protons.Confirms the bicyclic structure and relative proton orientations. nih.gov

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography provides the most definitive and precise information about the molecular structure in the solid state. clockss.org By analyzing the diffraction pattern of a single crystal, a complete three-dimensional model of the molecule can be generated, revealing exact bond lengths, bond angles, and torsional angles. This technique unambiguously confirms the relative and absolute stereochemistry of the chiral centers and provides a static picture of the molecule's preferred conformation in the crystal lattice. Crystal structures of closely related compounds, such as rac-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid, have been reported, confirming the puckered nature of the bicyclic ring and the specific orientations of the substituent groups. nih.govnih.gov These studies provide a solid foundation for understanding the structural parameters of the title compound. For example, the crystal structure of a cocrystal containing 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid shows how the molecules pack and interact via hydrogen bonds in the solid state. nih.govnih.gov

Chiroptical Methods (e.g., ECD, ORD) for Absolute Configuration Determination

The absolute configuration of chiral molecules, including this compound, is crucial for understanding their biological activity and chemical properties. Chiroptical methods, which measure the differential interaction of a chiral substance with left and right circularly polarized light, are powerful non-destructive techniques for this purpose. Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) are two of the most prominent chiroptical spectroscopic techniques used.

The principle of ECD spectroscopy relies on the differential absorption of left and right circularly polarized light by a chiral molecule. A chromophore in a chiral environment gives rise to a characteristic ECD spectrum, with positive or negative bands known as Cotton effects. The sign and magnitude of these Cotton effects are highly sensitive to the three-dimensional arrangement of atoms around the chromophore. For this compound, the relevant chromophore is the carboxylic acid group (-COOH).

Optical Rotatory Dispersion (ORD) spectroscopy, a complementary technique, measures the variation of optical rotation with the wavelength of plane-polarized light. An ORD spectrum displays a plain curve at wavelengths far from an absorption band and shows anomalous dispersion, known as a Cotton effect, in the region of absorption. The sign of the Cotton effect in an ORD spectrum is directly related to the stereochemistry of the molecule.

For bicyclo[3.3.1]nonane derivatives, a structurally related class of compounds, the chiroptical properties have been successfully used to establish absolute configurations. By comparing experimental circular dichroism spectra with those obtained from ab initio time-dependent density functional theory (TDDFT) calculations, researchers have been able to assign the absolute configuration of enantiomerically pure diones derived from these bicyclic systems researchgate.net. This highlights the reliability of chiroptical methods when coupled with quantum chemical calculations for complex stereochemical assignments.

Computational Validation of Experimentally Determined Stereochemistry and Conformations

Computational chemistry provides an indispensable tool for validating stereochemical assignments made through experimental methods and for gaining deeper insight into the conformational preferences of molecules like this compound. Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are routinely employed to predict molecular structures, energies, and spectroscopic properties with high accuracy.

Once the stable conformers are identified, their relative energies are used to calculate a Boltzmann-weighted population distribution at a given temperature. This is a critical step because the experimentally observed properties are an average over all populated conformations.

The primary method for validating the absolute configuration is the theoretical calculation of the ECD spectrum. Using the optimized geometries of the most stable conformers, Time-Dependent Density Functional Theory (TDDFT) calculations are performed to predict the ECD spectrum for a specific enantiomer (e.g., (1R,3S,4S)). The individual spectra of each conformer are then averaged according to their Boltzmann populations. This final theoretical spectrum is then compared directly with the experimental one. A strong agreement in the sign and position of the Cotton effects provides powerful validation of the assigned absolute configuration.

This exact methodology has been applied to various derivatives of the 7-oxabicyclo[2.2.1]heptane skeleton. For instance, a Density Functional Theoretical (DFT) study was conducted to determine the energy-optimized structure of conformationally constrained 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxamides rsc.org. Such calculations provide crucial information on the three-dimensional structure that governs the molecule's chemical and biological interactions.

The table below summarizes the key computational steps involved in the validation process.

StepMethodPurpose
1. Conformational SearchMolecular Mechanics (e.g., MMFF) or DFTIdentify all possible low-energy conformers.
2. Geometry OptimizationDensity Functional Theory (DFT)Determine the precise 3D structure and energy of each conformer.
3. Frequency CalculationDFTConfirm conformers are true minima and calculate thermodynamic properties.
4. Population AnalysisBoltzmann StatisticsDetermine the relative abundance of each conformer at a given temperature.
5. ECD Spectrum CalculationTime-Dependent DFT (TDDFT)Predict the ECD spectrum for each conformer.
6. Spectral AveragingBoltzmann WeightingGenerate the final theoretical spectrum based on conformer populations.
7. ComparisonVisual and Quantitative AnalysisCompare the theoretical spectrum with the experimental spectrum to validate the absolute configuration.

In addition to ECD, other chiroptical properties like Vibrational Circular Dichroism (VCD) can also be calculated and compared with experimental data for an even more rigorous validation of both conformation and configuration nih.govmdpi.com. VCD is particularly sensitive to the subtle details of molecular structure and intramolecular interactions, providing a rich source of stereochemical information nih.gov.

In-Depth Computational Analysis of this compound Remains an Unexplored Area of Research

Computational chemistry has become an indispensable tool in modern chemical research, offering profound insights into molecular structure, stability, and reactivity. Methodologies such as Density Functional Theory (DFT) and ab initio calculations are routinely employed to determine the electronic structure and energy-minimized geometries of molecules. These approaches provide a foundational understanding of a compound's stability and potential reaction pathways. For instance, studies on related bicyclic systems have utilized these methods to investigate conformational preferences and strain energies. One study on 6-aminobicyclo[2.2.1]heptane-2-carboxylic acid, a structural isomer, mentioned the use of ab initio computational studies to predict a gamma-turn structure, which was later confirmed by NMR spectroscopy. nih.gov However, the specific computational data from this study is not publicly detailed.

Further analysis, such as molecular orbital (MO) theory, helps in understanding the electronic properties by examining the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between these orbitals is a critical parameter for predicting a molecule's chemical reactivity and kinetic stability.

Molecular dynamics (MD) simulations offer a way to explore the conformational landscape and flexibility of a molecule over time. By simulating the atomic motions, researchers can understand how the molecule behaves in different environments, which is crucial for applications in drug design and materials science.

Despite the utility of these computational tools, their application to this compound has not been documented in the accessible scientific literature. Consequently, a detailed, data-rich discussion on its electronic structure, predicted spectroscopic properties, and conformational dynamics, as would be provided by dedicated computational studies, cannot be constructed at this time. Future research in this area would be necessary to fill this knowledge gap and provide a comprehensive theoretical understanding of this specific bicyclic compound.

Computational and Theoretical Studies of this compound

Following a comprehensive review of available scientific literature, it has been determined that there is a lack of specific published research focusing on the computational and theoretical studies of the chemical compound This compound .

As a result, it is not possible to provide a detailed, evidence-based article that adheres to the specific outline requested, which includes:

Computational and Theoretical Studies of 2 Oxabicyclo 2.2.1 Heptane 3 Carboxylic Acid

In Silico Design of Novel 2-oxabicyclo[2.2.1]heptane-3-carboxylic acid Derivatives

While computational studies have been conducted on structurally related compounds, such as different isomers (e.g., 7-oxabicyclo[2.2.1]heptane derivatives) or molecules with alternative functional groups, the strict requirement to focus solely on This compound prevents the inclusion of that data. Generating content for the requested sections without specific research would result in speculation and would not meet the required standards of scientific accuracy.

Further research and publication in the field of computational chemistry are needed to provide the specific data required to populate the requested article sections for this particular compound.

Application of 2 Oxabicyclo 2.2.1 Heptane 3 Carboxylic Acid As a Synthetic Building Block

Use in the Synthesis of Complex Natural Products

The 2-oxabicyclo[2.2.1]heptane skeleton, often referred to as the oxanorbornane system, is a privileged scaffold found in a number of natural products with interesting biological activities. researchgate.net Derivatives of this core structure are frequently employed as chiral synthons, or "chirons," for the asymmetric synthesis of a wide array of bioactive molecules, including rare sugars, monosaccharide and disaccharide mimetics, and C-nucleosides. researchgate.netmdpi.com

The constrained bicyclic nature of 2-oxabicyclo[2.2.1]heptane derivatives serves as an excellent template for the stereocontrolled synthesis of other cyclic systems, particularly substituted cyclopentanes and tetrahydrofurans. nih.govacs.org A key synthetic strategy involves the controlled cleavage of the ether bridge, which unfolds the bicyclic system into a highly functionalized monocyclic structure. This approach has been successfully applied in the synthesis of complex molecules.

For instance, a strategy based on the intramolecular cyclization of nitrohexofuranoses to form 2-oxabicyclo[2.2.1]heptane intermediates, followed by the controlled opening of this bicyclic system, has been developed for the synthesis of cyclopentylamines. nih.govresearchgate.net This methodology allowed for the first total synthesis of (1S,2R,3S,4S,5R)-2,3,4-trihydroxy-5-aminocyclopentanecarboxylic acid, a carbocyclic β-amino acid, starting from L-idose. researchgate.net

Table 1: Examples of Natural Product Scaffolds Synthesized from 2-Oxabicyclo[2.2.1]heptane Derivatives

Starting Material Class Intermediate Scaffold Target Molecular Class
Nitrohexofuranoses 2-Oxabicyclo[2.2.1]heptane Polyhydroxylated Carbocyclic β-amino acids
Furan (B31954) and Maleic Anhydride (B1165640) 7-Oxabicyclo[2.2.1]heptane derivative Prostanoids (e.g., Ifetroban Sodium)

The stereochemistry of the 2-oxabicyclo[2.2.1]heptane core dictates the facial selectivity of subsequent reactions, enabling a high degree of stereocontrol in the synthesis of natural products. The rigid framework shields one face of the molecule, directing incoming reagents to the opposite, more accessible face. This inherent diastereoselectivity is crucial for establishing multiple contiguous stereocenters, a common challenge in the synthesis of complex natural products. researchgate.net

A notable example is the synthesis of a key intermediate for Ifetroban Sodium, where a chiral imide derived from the 7-oxabicyclo[2.2.1]heptane system undergoes a highly diastereoselective reaction with a Grignard reagent. acs.org Furthermore, acid-induced skeletal rearrangements of related 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid derivatives can stereospecifically yield 2-oxabicyclo[3.3.0]oct-7-en-3-ones, demonstrating how the bicyclic framework can be transformed into different, stereochemically defined scaffolds. sci-hub.se The base-induced opening of the oxygen bridge in these systems has been utilized in the stereoselective synthesis of shikimic acid derivatives and other natural products. mdpi.comnih.gov

Scaffold for the Development of Novel Organic Reagents and Catalysts

The unique, conformationally restricted structure of the 2-oxabicyclo[2.2.1]heptane core has made it an attractive scaffold for the design of new organic reagents and catalysts. Its rigidity allows for the precise positioning of functional groups, which is essential for creating effective chiral ligands and organocatalysts that can induce high levels of stereoselectivity in chemical reactions.

The synthesis of enantiomerically pure 2-oxabicyclo[2.2.1]heptane derivatives provides access to chiral building blocks that can be elaborated into ligands for asymmetric catalysis. bldpharm.com While specific examples of chiral ligands derived directly from 2-oxabicyclo[2.2.1]heptane-3-carboxylic acid are specialized, the broader class of oxanorbornane-based structures has been explored for this purpose. The defined spatial arrangement of substituents on the bicyclic frame allows for the creation of a well-defined chiral pocket around a metal center, which is critical for effective enantioselective catalysis.

Organocatalysis, which utilizes small organic molecules to catalyze chemical reactions, represents an expanding area of chemical research. uni-giessen.de The 2-oxabicyclo[2.2.1]heptane framework serves as a valuable structural motif in this field. For example, an efficient catalytic protocol has been developed for the formation of functionally diverse 2-oxabicyclo[2.2.1]heptanes from γ-epoxy alcohols using a binary catalyst system. nih.gov This highlights the accessibility of these scaffolds. The resulting structures, particularly nitrogen-containing analogues (2-azabicyclo[2.2.1]heptanes), show promise as biomimetic scaffolds. nih.gov While direct organocatalytic applications of the title carboxylic acid are not extensively documented in the provided sources, the broader bicyclo[2.2.1]heptane skeleton has been successfully employed in organocatalytic formal [4+2] cycloaddition reactions to produce bicyclic products with high enantioselectivity. rsc.org

Precursor for Advanced Materials and Polymer Chemistry Research

The rigid and functionalizable nature of the 2-oxabicyclo[2.2.1]heptane scaffold makes it a promising precursor for the development of advanced materials and polymers with unique properties.

Derivatives of the oxanorbornane framework are used in the construction of technologically and biologically significant molecules. researchgate.net These applications include the development of anion transporting polymers and self-healing polymers, where the rigid bicyclic unit can impart specific structural and functional properties to the macromolecule. researchgate.net The enthalpy of polymerization for related bicyclic ethers and lactones, such as 7-oxabicyclo[2.2.1]heptane and 2-oxabicyclo[2.2.2]octan-3-one, has been studied to understand their polymerization behavior and thermal properties. researchgate.net

Furthermore, derivatives of the closely related 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid (norcantharidin) are being explored as platforms for developing selective inhibitors of protein phosphatase 5 (PP5), which is linked to tumor cell growth. mdpi.com By exploiting the anhydride reactivity to create carboxylic acid derivatives, researchers are designing next-generation inhibitors with potential applications as anticancer therapeutics. mdpi.com This approach demonstrates the utility of the oxabicyclo[2.2.1]heptane core as a rigid scaffold for presenting functional groups in a precise orientation for optimal binding to biological targets. mdpi.com

Table 2: Research Applications in Materials Science

Application Area Scaffold Derivative Function/Property
Polymer Chemistry 7-Oxabicyclo[2.2.1]heptane Monomer for anion transporting and self-healing polymers
Medicinal Chemistry 7-Oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid Scaffold for protein phosphatase 5 (PP5) inhibitors

Monomer for Specific Polymerization Reactions (e.g., ROMP)

While direct studies on the ring-opening metathesis polymerization (ROMP) of this compound are not extensively documented, the broader class of oxabicyclo[2.2.1]heptane derivatives is well-established as a family of monomers for this type of polymerization. The inherent ring strain of the bicyclic ether system makes it a suitable substrate for ROMP, which is a powerful method for the synthesis of polymers with controlled microstructures and functionalities.

The polymerization of related 7-oxabicyclo[2.2.1]heptane derivatives has been successfully achieved using various ruthenium-based catalysts. For instance, the ROMP of carbohydrate-substituted monomers derived from (R)-(+)-7-Oxabicyclo[2.2.1]hept-5-ene-exo-2-carboxylic acid has been reported. This highlights the potential for incorporating functional groups, such as carboxylic acids, into polymers synthesized via this route. The resulting polymers often exhibit unique properties due to the presence of the oxygen-containing repeating units in the polymer backbone.

The general mechanism of ROMP for these monomers involves the cleavage and reformation of the double bond within the bicyclic system, leading to the formation of a linear polymer with the retention of the cyclic ether moiety in the repeating unit. The carboxylic acid group in this compound could either be protected prior to polymerization or be tolerated by certain modern ROMP catalysts, offering a direct route to functionalized polymers.

Monomer Precursor ExamplePolymerization MethodCatalyst TypePotential Polymer Functionality
(R)-(+)-7-Oxabicyclo[2.2.1]hept-5-ene-exo-2-carboxylic acid derivativeROMPRuthenium-basedCarbohydrate-substituted polymer
7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid dimethyl esterROMPRuthenium-basedPolyanionic hydrogels after hydrolysis

Building Block for Functional Materials with Precise Architectures

The well-defined three-dimensional structure of the 2-oxabicyclo[2.2.1]heptane scaffold makes it an attractive building block for the synthesis of functional materials with precise molecular architectures. The rigidity of the bicyclic system allows for the controlled spatial arrangement of functional groups, which is a critical aspect in the design of materials with specific properties, such as molecular recognition, catalysis, or self-assembly.

Derivatives of the oxabicyclo[2.2.1]heptane core have been utilized in the construction of a variety of complex organic structures. The ease of synthesis and the ability to control the stereochemistry of these compounds make them valuable chiral building blocks. For example, the oxabicyclo[2.2.1]heptane skeleton is a recognized rigid bicyclic moiety found in many naturally occurring compounds and has been used in the construction of technologically interesting molecules, including amphiphilic systems for drug delivery and self-healing polymers. The carboxylic acid functionality of this compound provides a convenient handle for further chemical modifications, allowing it to be incorporated into larger, well-defined supramolecular assemblies or polymer networks.

Application in Probe Molecule Synthesis for Fundamental Biological Research

The unique conformational constraints of the 2-oxabicyclo[2.2.1]heptane framework make it a valuable scaffold for the design of probe molecules for biological research. By incorporating this rigid structure into biologically active molecules, researchers can investigate the specific conformational requirements for binding to biological targets such as enzymes and receptors.

Synthesis of Labeled Analogues for Mechanistic Biological Studies

While the synthesis of isotopically labeled analogues of this compound has not been specifically detailed in the available literature, the labeling of related bicyclic compounds is a known strategy for mechanistic studies. For instance, deuterium-labeled 7-Oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid hydrate (B1144303) has been synthesized. medchemexpress.com Isotopic labeling, such as with deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), allows for the tracking of molecules in biological systems using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

The synthesis of a labeled version of this compound would likely involve the use of a labeled precursor in the initial synthetic steps, such as in a Diels-Alder reaction to form the bicyclic core. These labeled probes could then be used to study the metabolic fate of the compound, its distribution in tissues, or its interaction with specific biological targets at a molecular level.

Building Blocks for Enzyme Inhibitors

The rigid scaffold of oxabicyclo[2.2.1]heptane derivatives is a key feature in their application as building blocks for the synthesis of enzyme inhibitors. This structural motif can mimic the conformation of natural substrates or transition states, allowing for potent and selective inhibition of enzyme activity.

A notable example is the use of the 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid scaffold in the design of inhibitors for protein phosphatase 5 (PP5), a potential target for cancer therapy. nih.govmdpi.com The bicyclic core serves as a rigid platform for the attachment of various functional groups that can interact with the active site of the enzyme. The dicarboxylic acid functionality, in particular, can engage in key hydrogen bonding interactions with amino acid residues in the enzyme's active site.

Similarly, this compound holds potential as a building block for enzyme inhibitors. The carboxylic acid at the 3-position can serve as a crucial binding element, while the bicyclic framework provides the necessary conformational restriction to enhance binding affinity and selectivity. For example, new norcantharidin (B1212189) analogs, which are based on the 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid anhydride, have been synthesized and show biological activity. researchgate.net This demonstrates the utility of this class of compounds in medicinal chemistry. Furthermore, other 2-oxabicyclo derivatives have been investigated as factor XIIa enzyme inhibitors. google.com

Enzyme TargetScaffoldKey Moieties for Inhibition
Protein Phosphatase 5 (PP5)7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acidDicarboxylic acid, functionalized attachments
Factor XIIa2-oxabicyclo[2.1.1]hexane derivativesCarboxylic acid, other substituents

Future Research Directions and Unexplored Avenues for 2 Oxabicyclo 2.2.1 Heptane 3 Carboxylic Acid

Development of Greener Synthetic Routes

Traditional syntheses of oxabicyclo[2.2.1]heptane systems often rely on Diels-Alder reactions, which may involve harsh conditions or catalysts that are not environmentally benign. nih.govmdpi.com A primary future objective is the development of sustainable synthetic strategies that minimize waste, reduce energy consumption, and utilize renewable resources.

A significant area of exploration is biocatalysis. The use of enzymes, such as lipases, has already proven effective for the enantioselective synthesis of related structures like (1R,2S,4S)-7-oxabicyclo[2.2.1]heptan-2-exo-carboxylic acid through the enzymatic resolution of corresponding esters. researchgate.net This approach offers high stereoselectivity under mild reaction conditions. Future work could expand the enzymatic toolkit to target the specific stereochemistry of 2-oxabicyclo[2.2.1]heptane-3-carboxylic acid, potentially through dehydrogenase-catalyzed oxidations of meso diols or other enzyme-driven transformations. acs.org

Synthetic Strategy Traditional Approach Potential Greener Approach
Key Transformation Diels-Alder CycloadditionEnzyme-catalyzed cyclization or resolution
Catalyst/Reagents Lewis acids (e.g., ZnCl2, AlCl3) researchgate.netLipases, Esterases, or Dehydrogenases researchgate.netacs.org
Solvents Organic solvents (e.g., Toluene, CH2Cl2)Aqueous media or benign solvents
Stereocontrol Often produces racemic or diastereomeric mixtures requiring separationHigh enantioselectivity and stereospecificity
Conditions Elevated temperatures and pressures may be requiredAmbient temperature and pressure

Exploration of Novel Catalytic Transformations

The functionalization of the 2-oxabicyclo[2.2.1]heptane core is crucial for tuning its properties. Future research will likely move beyond classical approaches to explore novel catalytic systems that enable new types of transformations with high efficiency and selectivity.

This includes the use of advanced organocatalysis and transition-metal catalysis. For instance, chiral phosphoric acid-catalyzed ring-opening of meso-epoxides has been used to synthesize related aza-bicyclic systems with excellent enantioselectivity, a strategy that could be adapted for oxa-bicyclic compounds. researchgate.net Palladium-catalyzed reactions, such as the directed β-(hetero)arylation of the 7-oxabicyclo[2.2.1]heptane framework, demonstrate the potential for late-stage functionalization, allowing for the rapid generation of diverse compound libraries from a common intermediate. researchgate.net The development of catalytic systems that can selectively activate C-H bonds on the bicyclic scaffold would represent a major advance, enabling more direct and atom-economical synthetic routes.

Catalyst Type Potential Transformation Key Advantage
Chiral Brønsted Acids Asymmetric ring-opening/closing reactionsHigh enantioselectivity for creating chiral centers. researchgate.net
Palladium Complexes C-H activation and cross-coupling reactionsDirect functionalization of the core structure. researchgate.net
Organocatalysts Domino/cascade reactions for scaffold constructionFormation of complex structures in a single step with high diastereoselectivity. rsc.org
Bismuth Derivatives Lewis acid-catalyzed cycloadditionsReduced polymerization and improved yields compared to traditional Lewis acids. researchgate.net

Integration with Flow Chemistry and Automated Synthesis

To accelerate the discovery and optimization of derivatives of this compound, the integration of continuous flow chemistry and automated synthesis platforms is a critical future direction. Flow chemistry offers significant advantages over traditional batch synthesis, including superior control over reaction parameters, enhanced safety, and improved scalability.

The synthesis of related (1R,2S,4S)-(7-oxa-bicyclo[2.2.1]hept-2-yl)-carbamic acid ethyl ester, which involved a highly exothermic step and a hazardous acylazide intermediate, was successfully adapted to a microreactor system. acs.org This continuous process resulted in high yields (84-96% for individual steps) under safe operating conditions. acs.org Applying this paradigm to the synthesis of this compound could enable safer handling of reactive intermediates and facilitate rapid optimization of reaction conditions through automated high-throughput screening.

Parameter Batch Synthesis Flow Chemistry (Microreactor)
Heat Transfer Limited, potential for thermal runawaysExcellent, rapid dissipation of heat
Safety Lower, especially with hazardous intermediates (e.g., acylazides)Higher, small reaction volumes minimize risk. acs.org
Reaction Time Often hours to daysCan be reduced to minutes
Scalability Complex, requires re-optimizationSimpler, "scaling out" by running reactors in parallel
Yield (Example) VariableConsistently high (e.g., 96%, 94%, 84% per step). acs.org

Advanced Spectroscopic Techniques for Real-Time Mechanistic Studies

A deeper understanding of reaction mechanisms is essential for optimizing existing synthetic routes and designing new transformations. While standard techniques like NMR and mass spectrometry are used for final product characterization, future research will benefit from advanced spectroscopic methods for real-time analysis of reaction kinetics and intermediates. mdpi.comnih.gov

The use of in-line process analytical technology (PAT), such as Fourier-transform infrared spectroscopy (FTIR) and Raman spectroscopy, within a flow chemistry setup allows for continuous monitoring of reactant consumption and product formation. acs.org This provides immediate insight into reaction progress and can help identify transient intermediates. Furthermore, advanced mass spectrometry techniques like electrospray ionization-mass spectrometry (ESI-MS) can be used to study the formation of metal-ligand complexes in catalytic reactions, providing crucial data on the active catalyst species. rsc.org

Synergistic Approaches Combining Computational and Experimental Methodologies

The synergy between computational chemistry and experimental synthesis represents a powerful paradigm for future research. In silico methods can be used to predict reaction outcomes, screen potential catalysts, and elucidate complex reaction mechanisms, thereby guiding experimental efforts and minimizing trial-and-error.

Computational studies have been effectively used to establish the complete structures and stereochemistry of complex natural products featuring the 2-oxabicyclo[2.2.1]heptane-3-one core. nih.gov In the realm of drug design, molecular modeling has been employed to design potent inhibitors based on related bicyclic scaffolds. nih.govnih.gov Density Functional Theory (DFT) studies can provide detailed insight into the structure and coordination modes of catalytic intermediates, complementing experimental data from spectroscopic analyses. rsc.org A future workflow would involve using computational models to predict the most promising synthetic routes or catalysts, which would then be validated through targeted, high-efficiency experiments, potentially using automated flow chemistry systems. This integrated approach will accelerate the discovery of novel derivatives of this compound with desired properties.

Conclusion

Summary of Key Advancements in the Research of 2-oxabicyclo[2.2.1]heptane-3-carboxylic acid

Research into related compounds provides some insights. For example, derivatives of the isomeric 7-oxabicyclo[2.2.1]heptane system are well-documented. The synthesis of these compounds often involves the Diels-Alder reaction between furan (B31954) and a suitable dienophile. researchgate.net Subsequent modifications, such as hydrolysis of an ester or anhydride (B1165640), can yield the corresponding carboxylic acid. One could postulate a similar synthetic strategy for this compound, likely involving an intramolecular Diels-Alder reaction or other specialized cyclization methods.

Spectroscopic and chemical property data for this compound are not explicitly detailed in the reviewed literature. However, extensive data exists for derivatives of the 7-oxabicyclo[2.2.1]heptane system. For instance, the detailed 1H NMR, 13C NMR, IR, and HRMS data for 3-([4-(acetylamino)phenyl]methoxy-1-carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid have been reported. mdpi.com While this provides a general idea of the types of signals to be expected, the exact chemical shifts and coupling constants for this compound would differ due to the different placement of the oxygen atom and the substituent.

The reactivity of the 2-oxabicyclo[2.2.1]heptane core is also an area requiring more specific investigation. Studies on related 3-aza-2-oxabicyclo[2.2.1]hept-5-ene systems have demonstrated their susceptibility to ring-opening reactions, indicating a potential avenue for the functionalization of these bicyclic scaffolds. The reactivity of this compound itself, particularly reactions involving the carboxylic acid group such as esterification and amidation, remains to be systematically explored.

Broader Implications for Organic Synthesis and Medicinal Chemistry Methodology Development

The 7-oxabicyclo[2.2.1]heptane scaffold has been identified as a promising platform for the development of novel therapeutics, particularly as inhibitors of protein phosphatase 5 (PP5), which is implicated in cancer. mdpi.comnih.gov The rigid bicyclic structure allows for the precise spatial arrangement of functional groups, which can lead to enhanced binding affinity and selectivity for biological targets. Norcantharidin (B1212189), a derivative of 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride, has been a key starting point for the development of these inhibitors. mdpi.commdpi.com

Given the biological significance of the 7-oxabicyclo[2.2.1]heptane system, it is highly probable that this compound and its derivatives could also serve as valuable building blocks in medicinal chemistry. The different positioning of the oxygen atom in the bicyclic framework would lead to distinct three-dimensional shapes and electronic properties, potentially offering new opportunities for interaction with biological targets. The development of synthetic routes to this compound and an understanding of its reactivity are therefore crucial next steps.

In the broader context of organic synthesis, the development of methodologies to access and functionalize strained bicyclic systems like this compound is of fundamental importance. Such compounds can serve as versatile intermediates for the synthesis of complex natural products and other biologically active molecules. The exploration of stereoselective synthetic methods for this compound would be particularly valuable, as the biological activity of chiral molecules is often dependent on their stereochemistry.

Q & A

Q. What are the standard synthetic routes for preparing 2-oxabicyclo[2.2.1]heptane-3-carboxylic acid derivatives?

The synthesis often employs bicyclic framework construction via Diels-Alder reactions or intramolecular cyclization of pre-functionalized precursors. For example, trifluoromethyl-substituted analogs (e.g., 3-(trifluoromethyl)-2-oxabicyclo[2.2.1]heptane-3-carboxylic acid) are synthesized using fluorinated building blocks under controlled conditions to preserve stereochemistry. Continuous flow reactors are utilized for scalability and reproducibility in multi-step syntheses . Key steps include:

  • Cyclization : Acid- or base-catalyzed ring closure.
  • Functionalization : Introduction of substituents (e.g., trifluoromethyl groups) via nucleophilic substitution or radical reactions.
  • Purification : Chromatography (HPLC, flash) to isolate enantiomers or diastereomers.

Q. How is the structural integrity of this compound validated experimentally?

X-ray crystallography is the gold standard for confirming bicyclic geometry and stereochemistry. Programs like SHELXL (for refinement) and SHELXS (for structure solution) are widely used to analyze diffraction data, even for high-resolution or twinned crystals. For example, diastereomeric mixtures require careful crystallographic analysis to resolve non-mirror-image stereoisomers . Complementary techniques:

  • NMR : 1^1H/13^{13}C NMR to assess coupling constants and confirm ring strain.
  • Mass spectrometry : High-resolution MS to verify molecular weight and fragmentation patterns.

Q. What purification strategies are effective for isolating enantiopure derivatives?

Chiral resolution via preparative HPLC with polysaccharide-based columns (e.g., Chiralpak®) is common. For diastereomers, fractional crystallization in solvent systems like ethanol/water can exploit solubility differences. Boc-protected intermediates (e.g., tert-butoxycarbonyl derivatives) are often used to enhance crystallinity .

Advanced Research Questions

Q. How can stereochemical challenges in synthesis be addressed, particularly for enantioselective applications?

Enantioselective catalysis (e.g., organocatalysts or transition-metal complexes) is critical. For example, Sharpless asymmetric dihydroxylation or Jacobsen epoxidation can introduce chiral centers. Post-synthesis, enzymatic resolution (e.g., lipase-mediated hydrolysis) or chiral auxiliaries (e.g., Evans oxazolidinones) improve enantiomeric excess (ee). Racemic mixtures require dynamic kinetic resolution under optimized reaction conditions .

Q. How should researchers resolve contradictions in solubility or reactivity data across studies?

Discrepancies often arise from crystallinity variations, impurities, or solvent effects. Methodological recommendations:

  • Thermal analysis : Differential scanning calorimetry (DSC) to identify polymorphs.
  • Purity assays : Quantitative NMR (qNMR) or LC-MS to rule out byproducts.
  • Solvent screening : Systematic testing of aprotic vs. protic solvents (e.g., DMF vs. ethanol) .

Q. What computational tools are suitable for studying structure-activity relationships (SAR) in bicyclic analogs?

  • Docking studies : Software like AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., enzymes or receptors).
  • Quantum mechanics (QM) : Gaussian or ORCA to calculate electronic effects of substituents (e.g., trifluoromethyl groups enhancing lipophilicity).
  • Molecular dynamics (MD) : GROMACS for simulating conformational stability in aqueous environments .

Q. How can conflicting bioactivity data in neuropharmacology studies be analyzed?

Contradictions may stem from assay conditions (e.g., cell lines vs. in vivo models) or off-target effects. Strategies include:

  • Dose-response profiling : IC50_{50}/EC50_{50} curves to validate potency.
  • Kinetic assays : Surface plasmon resonance (SPR) to measure binding kinetics.
  • Mutagenesis : CRISPR/Cas9-edited receptor variants to identify critical binding residues .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.